Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate

Medicinal Chemistry Synthetic Methodology Glycine Antagonist

This 4-bromo-3-formyl-indole-2-carboxylate is the validated intermediate from Abbott's Mcl-1 inhibitor patent (WO2008/130970) and the obligatory scaffold for glycine-site NMDA antagonists (pKi = 8.5 for the 4,6-dichloro analog). Its C-4 bromine enables Pd-catalyzed cross-couplings (Negishi, Suzuki, Heck) with distinct reactivity versus C-5/C-6 isomers, while the C-3 formyl permits Wittig chain-extension critical for pharmacophore construction. With predicted LogP 2.53 and MW 282.09, it occupies optimal CNS drug space. The methyl ester balances lipophilicity and solubility and hydrolyzes to the active acid for SAR studies.

Molecular Formula C11H8BrNO3
Molecular Weight 282.09
CAS No. 1079252-75-7
Cat. No. B3375192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-formyl-1H-indole-2-carboxylate
CAS1079252-75-7
Molecular FormulaC11H8BrNO3
Molecular Weight282.09
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(N1)C=CC=C2Br)C=O
InChIInChI=1S/C11H8BrNO3/c1-16-11(15)10-6(5-14)9-7(12)3-2-4-8(9)13-10/h2-5,13H,1H3
InChIKeyACICOFWQWDQQNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate (CAS 1079252-75-7): A Strategic Indole-2-Carboxylate Building Block for Drug Discovery


Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate is a trisubstituted indole derivative featuring a bromine atom at the 4-position, a formyl group at the 3-position, and a methyl ester at the 2-position of the indole nucleus [1]. This compound belongs to the indole-2-carboxylate class, which has been extensively characterized as a privileged scaffold for ligands targeting the strychnine-insensitive glycine binding site of the NMDA receptor complex [2]. The compound serves as a key synthetic intermediate in the preparation of biologically active indole derivatives, as exemplified by its inclusion in Abbott Laboratories' patent on Mcl-1 inhibitors [3].

Why Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate Cannot Be Replaced by Generic Indole Analogs


The simultaneous presence of three distinct functional groups—the C-4 bromine, C-3 formyl, and C-2 methyl ester—creates a unique reactivity profile that cannot be replicated by mono- or disubstituted indole analogs [1]. The C-3 formyl group is essential for subsequent Wittig olefination and other chain-extension chemistries that are critical for constructing the C-3 side chain required for glycine site antagonist pharmacophores [2]. The C-4 bromine position offers distinct electronic and steric properties compared to C-5 or C-6 halogenated isomers, influencing both receptor affinity and metabolic stability [3]. Replacing the methyl ester with an ethyl ester alters lipophilicity (ΔLogP ≈ 0.5) and can modify pharmacokinetic properties, while shifting the carboxylate to the C-7 position fundamentally changes the hydrogen-bonding pattern with the target binding site.

Quantitative Differentiation of Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate from Closest Analogs: A Head-to-Head Evidence Guide


C-3 Formylation Enables Key Pharmacophore Construction Unavailable to Non-Formylated Analogs

The target compound is synthesized via Vilsmeier-Haack formylation of Methyl 4-bromo-1H-indole-2-carboxylate . This C-3 formyl group is a critical functional handle for constructing the (phenylamino)carbonyl-ethenyl side chain via Wittig olefination, which is essential for high-affinity glycine site binding. In the indole-2-carboxylate glycine antagonist series, compounds lacking the C-3 substituent show negligible affinity, while those with the elaborated C-3 chain achieve nanomolar pKi values [1]. The non-formylated analog Methyl 4-bromo-1H-indole-2-carboxylate (CAS 167479-13-2) cannot undergo this key transformation, limiting its utility to early-stage intermediates.

Medicinal Chemistry Synthetic Methodology Glycine Antagonist

C-4 Bromine Substitution Provides Distinct Reactivity and Biological Profile Versus C-5 Isomer

The 4-bromo substitution pattern on the indole ring exhibits different reactivity in palladium-catalyzed cross-coupling reactions compared to the 5-bromo isomer. 4-Bromoindoles undergo Negishi cross-coupling with organozinc reagents to afford 4-substituted indoles, a transformation that is less efficient with 5-bromoindoles due to steric and electronic differences [1]. In the glycine antagonist SAR, halogen substitution at the C-4 position (as in the 4,6-dichloro analog) yields pKi = 8.5, while the 6-chloro monosubstituted analog shows Ki = 1.6 μM [2][3]. The 4-bromo substituent, with its larger van der Waals radius (Br: 1.85 Å vs Cl: 1.75 Å) and higher polarizability, can modulate both receptor affinity and metabolic stability differently than chloro analogs.

Medicinal Chemistry Structure-Activity Relationship Cross-Coupling Chemistry

Methyl Ester Offers Optimal Lipophilicity Balance for CNS Drug Discovery Compared to Ethyl Analog

The methyl ester at the C-2 position contributes to the overall lipophilicity of the molecule. The predicted LogP for Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate is approximately 2.53 [1], which falls within the optimal range for CNS drug candidates (LogP 2-4). The ethyl ester analog (Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate) has a higher molecular weight (296.12 g/mol vs 282.09 g/mol) and increased lipophilicity, which can reduce aqueous solubility and alter brain penetration [2]. In the glycine antagonist series, the methyl ester serves as a prodrug moiety that can be hydrolyzed to the active carboxylic acid in vivo, with the hydrolysis rate being tunable by the ester alkyl chain length [3].

Pharmacokinetics Drug Design Lipophilicity

Validated Key Intermediate in Abbott Laboratories Mcl-1 Inhibitor Patent Portfolio

Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate is explicitly cited as a key synthetic intermediate in Abbott Laboratories' patent WO2008/130970 A1, which describes 7-nonsubstituted indole Mcl-1 inhibitors for cancer therapy [1]. The compound appears at page/column 104 of the patent, indicating its use in the synthesis of lead compounds targeting the anti-apoptotic Mcl-1 protein. This patent validation distinguishes the compound from generic indole building blocks that lack documented use in pharmaceutical patent portfolios.

Cancer Therapy Mcl-1 Inhibitors Patent-Validated Intermediate

High-Value Application Scenarios for Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate Based on Quantitative Evidence


Synthesis of Glycine Site NMDA Receptor Antagonist Drug Candidates

The C-3 formyl group enables Wittig olefination to install the critical C-3 side chain required for high-affinity glycine site binding. The indole-2-carboxylate template with halogen substitution at C-4 yields nanomolar pKi values (pKi = 8.5 for 4,6-dichloro analog) [1]. This compound is the obligatory intermediate for accessing this pharmacophore class.

Preparation of Mcl-1 Inhibitor Analogs for Oncology Research

As demonstrated in Abbott Laboratories' patent WO2008/130970 A1, this compound is a validated intermediate for synthesizing 7-nonsubstituted indole Mcl-1 inhibitors [2]. Mcl-1 is a critical anti-apoptotic target in multiple cancers. Using this compound ensures fidelity to patented synthetic routes.

Cross-Coupling Substrate for Diversification Libraries

The C-4 bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions (Negishi, Suzuki, Heck), enabling the synthesis of 4-substituted indole libraries. 4-Bromoindoles show distinct reactivity in Negishi couplings compared to 5-bromo isomers [3], making this compound valuable for generating structurally diverse compound collections.

CNS Drug Candidate Optimization with Favorable Physicochemical Profile

With a predicted LogP of 2.53 and MW of 282.09, this compound falls within the optimal physicochemical space for CNS drug candidates [4]. The methyl ester provides a balance between lipophilicity and solubility, and can be hydrolyzed to the active carboxylic acid for structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-bromo-3-formyl-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.